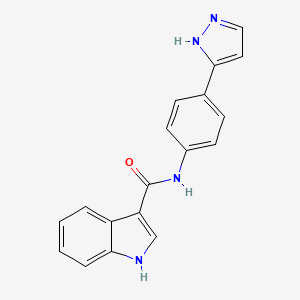![molecular formula C18H17NO2 B2683873 5-[(2,3-Dimethylphenoxy)methyl]-3-phenyl-1,2-oxazole CAS No. 478066-24-9](/img/structure/B2683873.png)
5-[(2,3-Dimethylphenoxy)methyl]-3-phenyl-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2,3-Dimethylphenoxy)methyl]-3-phenyl-1,2-oxazole is a useful research compound. Its molecular formula is C18H17NO2 and its molecular weight is 279.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Tautomerism and Isotopic Effects
Tautomerism of heteroaromatic compounds, including isoxazoles, has been investigated through infra-red and ultra-violet spectra. Studies have shown that compounds such as 3,4-dimethyl-5-hydroxyisoxazole exist in specific forms depending on the solution and phase, and the basicities of isoxazole derivatives have been documented (A. Boulton & A. Katritzky, 1961). Additionally, isotopic effects on tautomeric behaviors of 5-phenoxy- and 5-(2,6-dimethylphenoxy)-tetrazole have been examined, revealing distinctions in rotational barriers and chemical shifts upon D2O addition, which are pertinent to understanding the molecular dynamics of related compounds (N. Pesyan, 2011).
Lithiation Reactions
The lithiation of methyl-substituted isoxazoles, including 3,5-dimethylisoxazole, using n-butyllithium, demonstrates diverse reactions such as lateral lithiation, ring cleavage, and addition to the ring. These reactions facilitate the synthesis of acetic acids and other derivatives from isoxazole compounds, highlighting the chemical versatility and potential for functionalization of isoxazole rings (R. Micetich, 1970).
Photoelectron Angular Distribution
Research into the photoelectron spectra of isoxazole and derivatives, including 3,5-dimethylisoxazole, has provided insights into their electronic structures and behaviors under photoionization. This research aids in understanding the electronic properties of isoxazoles, which is crucial for their potential applications in electronic materials and photonics (Tsunetoshi Kobayashi et al., 1982).
Photochemical Reactions
The study of photochemical reactions of isoxazoles, including 3,5-dimethyl- and 3-methyl-5-phenylisoxazole, shows that these compounds can undergo photo-induced solvent attack and isomerization. This demonstrates the reactivity of isoxazole rings under light exposure, which can be utilized in designing light-sensitive materials or in understanding the degradation pathways of isoxazole-based compounds (SatoTadashi et al., 1973).
作用機序
Target of Action
It’s structurally similar to metaxalone, a muscle relaxant
Mode of Action
Metaxalone, a similar compound, is known to work by causing general central nervous system (CNS) depression . . It’s plausible that 5-[(2,3-Dimethylphenoxy)methyl]-3-phenylisoxazole might have a similar mode of action, but this is speculative and requires further investigation.
Pharmacokinetics
Metaxalone, a similar compound, is known to have a peak plasma concentration approximately 3 hours after oral administration, with a terminal half-life of around 9 hours . The bioavailability of metaxalone is influenced by food, with a high-fat meal increasing both Cmax and AUC . It’s possible that 5-[(2,3-Dimethylphenoxy)methyl]-3-phenylisoxazole might have similar pharmacokinetic properties, but this is speculative and requires further investigation.
Action Environment
Factors such as diet can influence the pharmacokinetics of similar compounds like metaxalone . Therefore, it’s plausible that similar environmental factors might influence the action of 5-[(2,3-Dimethylphenoxy)methyl]-3-phenylisoxazole, but this is speculative and requires further investigation.
特性
IUPAC Name |
5-[(2,3-dimethylphenoxy)methyl]-3-phenyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-13-7-6-10-18(14(13)2)20-12-16-11-17(19-21-16)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZIQQZVDVSYDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=CC(=NO2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666239 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
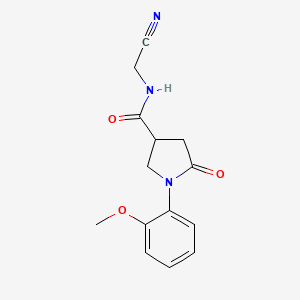
![2-([(1,1-Dioxido-1,2-benzisothiazol-3-yl)(1-naphthyl)amino]methyl)phenol](/img/structure/B2683793.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-carboxamide](/img/structure/B2683794.png)
![2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2683795.png)
![2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B2683796.png)
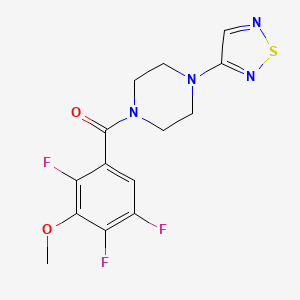
![2-{[1-(benzenesulfonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine](/img/structure/B2683799.png)
![3-(2-methoxybenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2683800.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2683802.png)
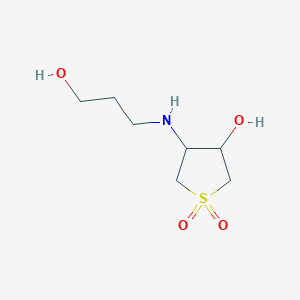
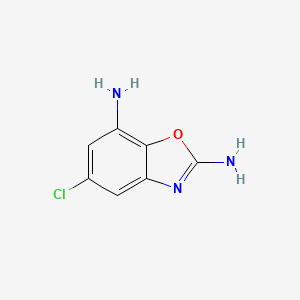
![N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-2-methylpropanamide](/img/structure/B2683807.png)
![rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)
